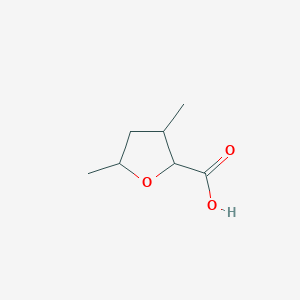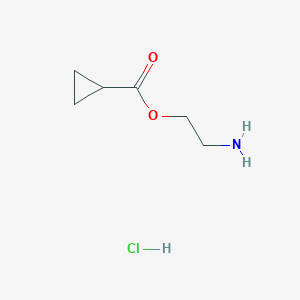![molecular formula C8H11FO3 B1529089 7-Fluor-1,4-dioxaspiro[4.5]decan-8-on CAS No. 196953-80-7](/img/structure/B1529089.png)
7-Fluor-1,4-dioxaspiro[4.5]decan-8-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is a useful research compound. Its molecular formula is C8H11FO3 and its molecular weight is 174.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mikrowellen-gestützte reduktive Aminierung
Diese Verbindung kann in Studien zur mikrowellen-gestützten reduktiven Aminierung verwendet werden. Diese Methode ist eine wertvolle Technik in der organischen Synthese zur Herstellung von Aminen, die wichtige funktionelle Gruppen in vielen Arzneimitteln und Feinchemikalien sind .
Aromatisierungsprozess zur Gewinnung von Alkoxytryptaminen
Ein neuartiger Aromatisierungsprozess kann diesen bicyclischen Rahmen in eine Reihe von 5-Alkoxytryptamin-Derivaten umwandeln. Zu diesen Derivaten gehören wichtige Verbindungen wie Serotonin, Melatonin und Bufotenin, die verschiedene Anwendungen in der Neurowissenschaft und Pharmakologie haben .
Synthese von Benzofurazan- und Benzofuroxan-Derivaten
Ausgehend von 1,4-Dioxaspiro[4.5]decan-8-on können Derivate von Tetrahydrobenzofurazan und Tetrahydrobenzofuroxan mit Hydroxy- oder Dioxolan-Gruppen synthetisiert werden. Diese Verbindungen wurden unter sauren Hydrolysebedingungen untersucht .
Wirkmechanismus
Mode of Action
The mode of action of 7-Fluoro-1,4-dioxaspiro[4It’s known that the compound can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The biochemical pathways affected by 7-Fluoro-1,4-dioxaspiro[4Given its conversion into serotonin, melatonin, and bufotenin , it might be involved in the regulation of mood, sleep, and other physiological processes
Result of Action
The molecular and cellular effects of 7-Fluoro-1,4-dioxaspiro[4Given its potential conversion into serotonin, melatonin, and bufotenin , it might have effects on mood regulation, sleep patterns, and other physiological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one. For instance, it’s recommended to limit all unnecessary personal contact, use the compound in a well-ventilated area, and avoid contact with incompatible materials .
Eigenschaften
IUPAC Name |
7-fluoro-1,4-dioxaspiro[4.5]decan-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c9-6-5-8(2-1-7(6)10)11-3-4-12-8/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFDYDTOGVMQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1=O)F)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)


![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)




![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)


